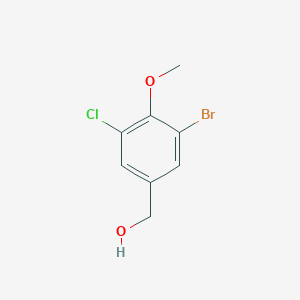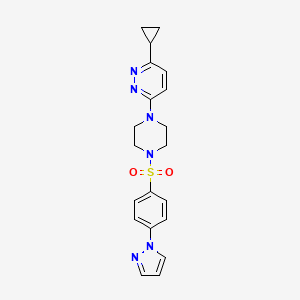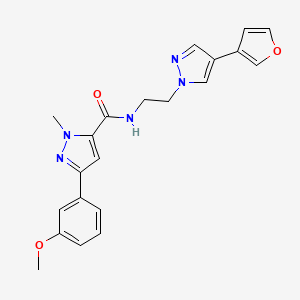
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is an intricate compound known for its unique structural features and multifaceted applications in various scientific domains. This compound integrates multiple heterocyclic rings, making it a valuable subject for chemical and biomedical research.
Méthodes De Préparation
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves several steps:
Synthetic Routes: : The process begins with the preparation of 4-(furan-3-yl)-1H-pyrazole and 3-methoxyphenyl-1-methyl-1H-pyrazole-5-carboxylic acid. These intermediates are synthesized through various reactions such as cyclization and electrophilic substitution.
Reaction Conditions: : A common method involves the use of coupling reactions facilitated by catalysts like palladium on carbon (Pd/C) under inert atmospheres. The final amide formation is achieved via amide bond coupling reagents like EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine.
Industrial Production Methods: : Industrial synthesis may utilize flow chemistry techniques to ensure a consistent and scalable production process, minimizing the risks associated with batch reactions.
Analyse Des Réactions Chimiques
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits several types of chemical reactivity:
Oxidation: : This compound undergoes oxidation reactions where the furan and pyrazole rings can be oxidized to form new derivatives, often using reagents like potassium permanganate (KMnO4).
Reduction: : Reduction reactions may target the carbonyl group, using agents such as sodium borohydride (NaBH4), leading to the formation of corresponding alcohol derivatives.
Substitution: : Electrophilic aromatic substitution reactions are common, especially on the phenyl and pyrazole rings, using halogens or nitro groups as substituents under conditions involving Lewis acids like AlCl3.
Major Products: : The major products formed from these reactions include oxidized furan derivatives, reduced alcohol compounds, and substituted aromatic derivatives, each valuable for different research applications.
Applications De Recherche Scientifique
This compound is utilized across multiple fields:
Chemistry: : It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: : In biological research, it is studied for its interactions with various enzymes and receptors, often used as a ligand in binding studies.
Medicine: : The compound has shown potential in preclinical studies for anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : It is used in the development of novel materials and as a precursor in the synthesis of chemical sensors and catalysts.
Mécanisme D'action
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves:
Molecular Targets: : This compound typically targets specific enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: : It may influence pathways related to inflammation, cell proliferation, and apoptosis by modulating the activity of kinases, transcription factors, or other signaling molecules.
Comparaison Avec Des Composés Similaires
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to:
Structural Uniqueness: : The combination of furan, pyrazole, and phenyl rings with specific substituents distinguishes it from other similar compounds.
Similar Compounds: : Other compounds in this category include derivatives like N-(2-(4-(thien-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide and N-(2-(4-(benzofuran-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, each with slight modifications that alter their chemical and biological properties.
This compound’s broad utility makes it a significant subject of study in various scientific and industrial fields.
Propriétés
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-25-20(11-19(24-25)15-4-3-5-18(10-15)28-2)21(27)22-7-8-26-13-17(12-23-26)16-6-9-29-14-16/h3-6,9-14H,7-8H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDDKPZTUJGIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2864693.png)

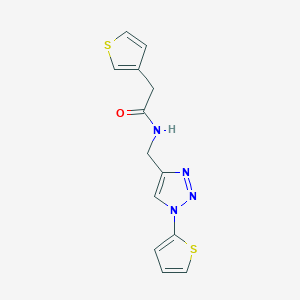
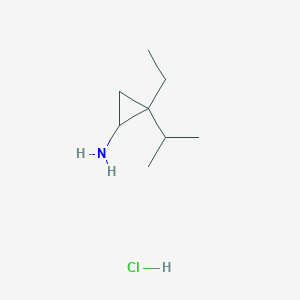
![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2864697.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2864698.png)
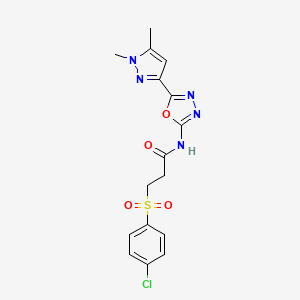
![6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane](/img/structure/B2864702.png)
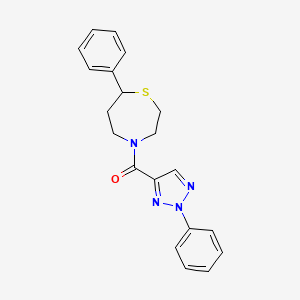
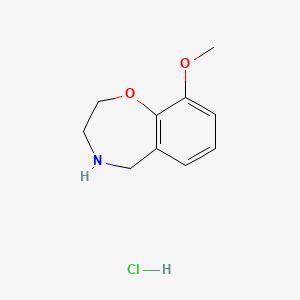
![1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2864708.png)
